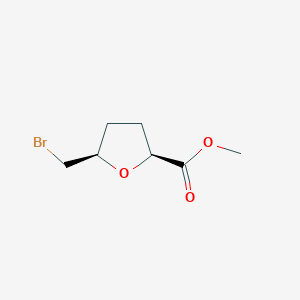

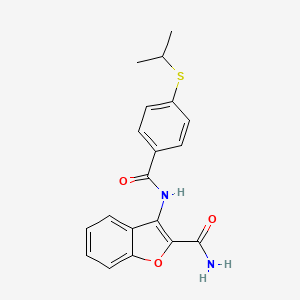

Methyl (2S,5R)-5-(bromomethyl)oxolane-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl (2S,5R)-5-(bromomethyl)oxolane-2-carboxylate, also known as MBOC, is a chemical compound that has gained significant attention in scientific research. It is a versatile building block that can be used in the synthesis of various complex molecules. MBOC has been used in the development of drugs, agrochemicals, and materials science.

Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

- Palladium-Catalysed Direct Heteroarylations : Research has shown that compounds similar to Methyl (2S,5R)-5-(bromomethyl)oxolane-2-carboxylate can be used in palladium-catalysed direct heteroarylations. These processes are significant for the formation of biheteroaryls in high yields, with ester groups preventing dimer or oligomer formation and allowing a wide variety of heteroaromatics to be coupled efficiently (Fu, Zhao, Bruneau, & Doucet, 2012).

- Synthesis of Oxazolone-4-carboxylates : The synthesis of 2-oxazolone-4-carboxylates from related bromo-ketoesters has been described, showcasing methods for converting these compounds into heterocycles with potential applications in pharmaceuticals and materials science (Okonya, Hoffman, & Johnson, 2002).

Biological Process Studies

- DNA Methylation and Demethylation : Studies have elucidated the roles of TET proteins in the oxidation of 5-methylcytosine to its oxidized derivatives, including 5-hydroxymethylcytosine, demonstrating the dynamic nature of DNA methylation and its implications for gene regulation and embryonic development (Wu & Zhang, 2017).

Electrocatalysis and Carbon Dioxide Utilization

- Electrocatalytic Carboxylation : Research has demonstrated the potential for electrocatalytic carboxylation of bromo-substituted pyridines with CO2 in ionic liquids, offering a sustainable pathway for the synthesis of valuable carboxylic acids (Feng, Huang, Liu, & Wang, 2010).

Esterification in Organic Synthesis

- Selective Esterifications : Innovations in selective esterification techniques have been reported, demonstrating the efficiency of certain catalysts and reagents in esterifying primary alcohols in the presence of water, which is relevant for the synthesis of various ester-functionalized compounds (Wang, Aleiwi, Wang, & Kurosu, 2012).

Propiedades

IUPAC Name |

methyl (2S,5R)-5-(bromomethyl)oxolane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO3/c1-10-7(9)6-3-2-5(4-8)11-6/h5-6H,2-4H2,1H3/t5-,6+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSNKYZOFQQCVAD-RITPCOANSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(O1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC[C@@H](O1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2S,5R)-5-(bromomethyl)oxolane-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)pyrimidine-5-carboxylic acid](/img/structure/B2710813.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[4-methoxy-3-(piperidine-1-sulfonyl)phenyl]propanamide](/img/structure/B2710815.png)

![N-{4-[(phenylsulfanyl)methyl]phenyl}-1-indolinecarboxamide](/img/structure/B2710817.png)

![N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2710827.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylthiophene-2-carboxamide](/img/structure/B2710829.png)

![N-benzyl-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide](/img/structure/B2710830.png)